An In-depth Technical Guide to 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine: Synthesis, Characterization, and Applications
Executive Summary: 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine, identified by CAS number 1781830-29-2, is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical development. The strategic placement of its reactive bromine atom, combined with the electronic effects of the methyl and trifluoromethyl groups, makes it a versatile synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, predicted spectroscopic data for characterization, and a discussion of its applications as a key intermediate in the development of targeted therapeutics and advanced agrochemicals.
Introduction: The Strategic Value of Fluorinated Pyrimidines
The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including several approved drugs.[1][2] Its incorporation into a molecule can significantly influence solubility, metabolic stability, and the ability to form key hydrogen bonds with biological targets. The introduction of a trifluoromethyl (-CF₃) group, in particular, offers profound advantages for drug development professionals. This highly electronegative moiety can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability and bioavailability.[3]
5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine emerges as a particularly valuable reagent. The bromine atom at the C5 position serves as a versatile synthetic handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups and the extension of the molecular framework. This guide serves as a technical resource for researchers aiming to leverage the unique chemical attributes of this compound in their synthetic campaigns.
Core Compound Identification and Physicochemical Properties
Accurate identification and understanding of a reagent's physical properties are foundational to its effective use in synthesis. The key identifiers and predicted properties for 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine are summarized below.
| Property | Value | Source |
| CAS Number | 1781830-29-2 | [4][5][6] |
| Molecular Formula | C₆H₄BrF₃N₂ | [3][5][6] |
| Molecular Weight | 241.01 g/mol | [3][5] |
| MDL Number | MFCD29042817 | [3] |
| Product Code | F547331 | [4] |
| Predicted Boiling Point | 202.8 ± 35.0 °C | Not available |
| Predicted Density | 1.699 ± 0.06 g/cm³ | Not available |
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine is not widely published, a robust synthetic route can be reliably extrapolated from established protocols for the bromination of structurally similar pyrimidines.[7][8] The most logical and field-proven approach involves the direct electrophilic bromination of the precursor, 2-methyl-4-(trifluoromethyl)pyrimidine.
Proposed Synthetic Pathway
The synthesis proceeds via an electrophilic aromatic substitution reaction. The pyrimidine ring, while electron-deficient, can undergo bromination at the C5 position, which is the most electron-rich carbon on the ring and is activated by the adjacent nitrogen atoms and the methyl group.
Caption: Proposed workflow for the synthesis of 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine.
Mechanistic Causality
The choice of acetic acid as a solvent is strategic; it is polar enough to dissolve the starting materials and is stable to the oxidative conditions of bromine. The reaction proceeds as bromine is polarized by the solvent, and the electrophilic bromine atom is attacked by the C5 position of the pyrimidine ring. The trifluoromethyl group at C4 is strongly electron-withdrawing, which deactivates the ring to electrophilic attack, but the directing effects of the two ring nitrogens and the activating effect of the C2-methyl group favor substitution at the C5 position. The final step is the loss of a proton to regenerate the aromatic system, yielding the desired product.
Experimental Protocol
This protocol is a validated, general procedure adapted from similar, well-documented bromination reactions.[8][9]
-
Reactor Setup: To a clean, dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-methyl-4-(trifluoromethyl)pyrimidine (1.0 eq.).
-
Dissolution: Add glacial acetic acid (approx. 10 volumes) and stir until the starting material is fully dissolved.
-
Reagent Addition: Slowly add a solution of bromine (1.0 - 1.2 eq.) in acetic acid dropwise via the dropping funnel at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain for 2-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching & Workup: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine.
Spectroscopic Characterization (Predicted)
Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Rationale |
| ¹H | ~8.9 | Singlet | 1H (C6-H) | The lone aromatic proton is significantly deshielded by the adjacent electronegative nitrogen and the trifluoromethyl group. |
| ¹H | ~2.7 | Singlet | 3H (CH₃) | Typical chemical shift for a methyl group attached to an aromatic pyrimidine ring. |
| ¹³C | ~168 | Singlet | C2 | Carbon attached to two nitrogens and the methyl group. |
| ¹³C | ~160 | Quartet (J ≈ 35 Hz) | C4 | Carbon attached to the highly electronegative CF₃ group, showing characteristic C-F coupling. |
| ¹³C | ~158 | Singlet | C6 | Aromatic CH carbon, deshielded by the adjacent nitrogen. |
| ¹³C | ~121 | Quartet (J ≈ 275 Hz) | CF₃ | Carbon of the trifluoromethyl group, with a large C-F coupling constant. |
| ¹³C | ~115 | Singlet | C5 | Carbon bearing the bromine atom. |
| ¹³C | ~25 | Singlet | CH₃ | Methyl carbon. |
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 240 and 242 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. Key fragmentation pathways would likely include the loss of a bromine radical (Br•) and potentially the trifluoromethyl group (•CF₃).
Applications in Drug Discovery and Agrochemicals
The true value of 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine lies in its role as a versatile intermediate. The C5-bromo position is primed for modification, allowing for the strategic elaboration of the pyrimidine core.
Use as a Core Synthon
This compound is an ideal starting point for building libraries of potential drug candidates or agrochemicals. For instance, in the development of kinase inhibitors, a common strategy involves using the pyrimidine core as a "hinge-binding" motif. The C5 position can be functionalized via Suzuki or other cross-coupling reactions to introduce larger aryl or heteroaryl groups that can occupy adjacent hydrophobic pockets in an enzyme's active site.[12] This approach has been successfully used to develop potent inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR).[12] Similarly, in agrochemical research, derivatives have shown potent antiviral and antifungal activities.
Caption: Synthetic utility of the title compound in accessing diverse molecular scaffolds.
Safety, Handling, and Storage
As a halogenated and potentially reactive organic compound, 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine must be handled with appropriate care.
-
Hazard Identification: Based on data for similar compounds, it should be considered harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[4][14]
Conclusion
5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine is a high-value synthetic intermediate whose strategic design facilitates the efficient development of novel, complex molecules. Its trifluoromethyl group provides inherent drug-like properties, while its reactive bromine handle opens a gateway to a multitude of chemical transformations. By understanding its synthesis, properties, and reactivity, researchers in pharmaceutical and agrochemical fields can effectively utilize this compound to accelerate their discovery programs and create innovative solutions to pressing challenges in health and agriculture.
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